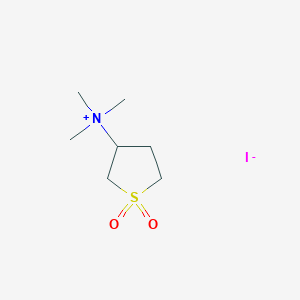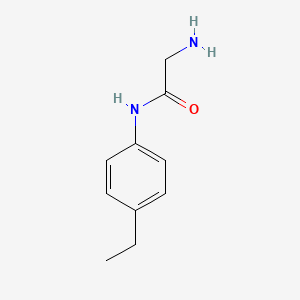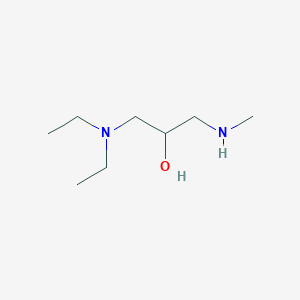
N,N,N-Trimethyl-1,1-dioxo-1lambda~6~-thiolan-3-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) is a chemical compound with the molecular formula C7H16INO2S. It is known for its unique structure, which includes a thiophene ring, an ammonium group, and an iodide ion. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) typically involves the reaction of thiophene with trimethylamine and iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 25-50°C. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as chloride or bromide under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from -20°C to 100°C. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers.
Applications De Recherche Scientifique
3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) can be compared with other similar compounds, such as:
Thiophenes: These compounds share the thiophene ring structure but may have different substituents and properties.
Ammonium Salts: These compounds contain an ammonium group and an anion, similar to the iodide ion in the title compound.
Sulfoxides and Sulfones: These compounds are oxidation products of thiophenes and have distinct chemical and biological properties.
The uniqueness of 3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) lies in its combination of a thiophene ring, an ammonium group, and an iodide ion, which imparts specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
17153-61-6 |
|---|---|
Formule moléculaire |
C7H16INO2S |
Poids moléculaire |
305.18 g/mol |
Nom IUPAC |
(1,1-dioxothiolan-3-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C7H16NO2S.HI/c1-8(2,3)7-4-5-11(9,10)6-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FHFDUCFKDAFLOZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1CCS(=O)(=O)C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)






![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)


![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
